molecular formula C34H70O2SSn B13761413 Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester CAS No. 61912-55-8

Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester

Cat. No.: B13761413
CAS No.: 61912-55-8
M. Wt: 661.7 g/mol
InChI Key: LFQRPJAWBWYVRT-UHFFFAOYSA-M
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Description

Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester is a chemical compound with the molecular formula C34H70O2SSn and a molecular weight of 661.684 . This compound is known for its unique structure, which includes a trioctylstannyl group attached to a thioester linkage, making it a valuable compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester typically involves the acylation of thiols (thiolation). One efficient method for synthesizing thioesters is by reacting thiols with acyl chlorides or anhydrides in the presence of a base . For instance, the reaction of trioctylstannyl thiol with acetic anhydride in the presence of a base like pyridine can yield the desired thioester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trioctylstannyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.

    Biology: The compound can be used in biochemical studies to investigate the role of thioesters in enzymatic reactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester involves its interaction with molecular targets through its thioester linkage. The thioester group can undergo nucleophilic attack by various biological nucleophiles, leading to the formation of new covalent bonds. This reactivity is crucial in enzymatic processes where thioesters serve as intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester is unique due to the presence of the trioctylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where specific reactivity and stability are required.

Properties

CAS No.

61912-55-8

Molecular Formula

C34H70O2SSn

Molecular Weight

661.7 g/mol

IUPAC Name

2-ethylhexyl 2-trioctylstannylsulfanylacetate

InChI

InChI=1S/C10H20O2S.3C8H17.Sn/c1-3-5-6-9(4-2)7-12-10(11)8-13;3*1-3-5-7-8-6-4-2;/h9,13H,3-8H2,1-2H3;3*1,3-8H2,2H3;/q;;;;+1/p-1

InChI Key

LFQRPJAWBWYVRT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)SCC(=O)OCC(CC)CCCC

Origin of Product

United States

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